molecular formula C20H15FN2O2S2 B11564253 Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11564253
M. Wt: 398.5 g/mol
InChI Key: VEKSCWJZSAVBIB-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyano, fluorophenyl, thiophene, and pyridine groups

Preparation Methods

The synthesis of ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene and pyridine groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C20H15FN2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C20H15FN2O2S2/c1-2-25-19(24)12-27-20-16(11-22)15(13-5-7-14(21)8-6-13)10-17(23-20)18-4-3-9-26-18/h3-10H,2,12H2,1H3

InChI Key

VEKSCWJZSAVBIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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